molecular formula C24H22N2O5 B2852419 2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione CAS No. 877811-30-8

2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2852419
CAS No.: 877811-30-8
M. Wt: 418.449
InChI Key: LPFWVIKUTDJWSY-UHFFFAOYSA-N
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Description

The compound “2-(3-Oxo-3-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are recognized as an important group of medicinal substances . They are nitrogen analogs of an aldehyde or ketone, in which the carbonyl group is replaced by an imine or azomethine group . These compounds have been synthesized and characterized for their potential biological and pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile with a series of aromatic aldehydes . The formation of the desired products has been corroborated using spectrochemical techniques .


Molecular Structure Analysis

The molecular structure of this compound is derived from isoindoline-1,3-dione, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The specific structure of “2-(3-Oxo-3-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)propyl)isoindoline-1,3-dione” would need further analysis for a detailed understanding.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile and a series of aromatic aldehydes . The exact chemical reactions would depend on the specific aromatic aldehydes used in the synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would need further analysis for a detailed understanding. Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, allowing them to pass through the living membrane in vivo .

Scientific Research Applications

Efficient Synthesis Methods

Research has focused on developing efficient synthesis methods for spirocyclic oxindole analogues, which include compounds like "2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione". An example is the scaleable synthesis approach towards spirocyclic oxindole analogue, highlighting key steps such as dianion alkylation and cyclization, achieving the target compound without chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Antimicrobial Applications

Another study synthesized secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines, demonstrating anti-mycobacterial activities. This research underscores the potential of similar compounds in combating Mycobacterium tuberculosis, with certain derivatives showing potency without cytotoxicity (Rani, Viljoen, Johansen, Kremer, & Kumar, 2019).

Molecular Docking and Cytotoxicity Studies

The synthesis and molecular docking studies of Mannich base derivatives of isoindoline-1,3-dione reveal insights into the compound's interactions at the molecular level and its cytotoxic activities. This research contributes to understanding the structural requirements for bioactivity within this compound class (Devi et al., 2021).

Applications in Material Science

The compound's derivative, 2-(2-Diphenylphosphanylethyl)benzo[de]isoquinoline-1,3-dione, demonstrates a photoinduced-electron-transfer (PET) mechanism, useful in monitoring the cumulative exposure of oxidation-sensitive goods to molecular oxygen. This innovative application showcases the compound's role in developing new materials with specific optical properties (Shritz et al., 2015).

Enamine Formation

The transformation of related structures into enamines has been reported, showcasing the chemical versatility and potential utility of such compounds in synthetic organic chemistry. This process involves an unprecedented formation reaction, illustrating the compound's significance in generating novel chemical entities (Svetlik, 1992).

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives, to which this compound belongs, have been investigated for their effects on various conditions such as epilepsy and cancer . These conditions involve a multitude of potential targets, indicating that the compound could interact with several proteins or receptors in the body.

Mode of Action

Isoindoline-1,3-dione derivatives have been shown to exhibit anticonvulsant activity in epilepsy models and cytotoxicity against cancer cells . This suggests that the compound may interact with its targets to modulate neuronal firing in the case of epilepsy, or induce cell death in the case of cancer.

Biochemical Pathways

Given the observed effects on epilepsy and cancer, it is likely that the compound influences pathways related to neuronal excitability and cell survival .

Pharmacokinetics

Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic, which allows them to pass through biological membranes in vivo . This suggests that the compound may have good bioavailability.

Result of Action

The compound has been shown to exhibit anticonvulsant activity in epilepsy models and cytotoxic effects against cancer cells . In the case of epilepsy, this could result in a reduction in seizure frequency or severity. In the case of cancer, this could lead to a decrease in tumor growth or viability.

Future Directions

The future directions for this compound could involve further studies to investigate its potential biological and pharmacological activities. For instance, additional studies could be conducted to investigate the impact of these derivatives on the survival of blood cancer cells . Furthermore, the compound could be explored for its potential in other therapeutic areas based on its mechanism of action .

Properties

IUPAC Name

2-[3-oxo-3-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-19-15-24(31-20-8-4-3-7-18(19)20)10-13-25(14-11-24)21(28)9-12-26-22(29)16-5-1-2-6-17(16)23(26)30/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWVIKUTDJWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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